

# Navafenterol Saccharinate in Phase 2 Trials: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                           |           |
|----------------------|---------------------------|-----------|
| Compound Name:       | Navafenterol saccharinate |           |
| Cat. No.:            | B605785                   | Get Quote |

An in-depth guide for researchers and drug development professionals on the efficacy and safety of the novel MABA, navafenterol, with a comparative look at the alternative, batefenterol.

This guide provides a comprehensive overview of the Phase 2 clinical trial data for **navafenterol saccharinate**, a single-molecule muscarinic antagonist and β2-adrenergic agonist (MABA) in development for the treatment of chronic obstructive pulmonary disease (COPD). The efficacy and safety of navafenterol are compared with another MABA, batefenterol, offering researchers and drug development professionals a detailed analysis of their performance in a clinical setting.

### **Efficacy Data: Head-to-Head Comparison**

The primary measure of efficacy in clinical trials for COPD is the improvement in lung function, most commonly assessed by the forced expiratory volume in one second (FEV1). The following tables summarize the key efficacy findings from the Phase 2 trials of navafenterol and batefenterol.

#### **Lung Function Improvement: FEV1**



| Efficacy<br>Endpoint                          | Navafenterol<br>600 µg (Phase<br>2a)[1][2] | Batefenterol<br>(Phase 2b)[3]<br>[4]                       | Placebo | Active<br>Comparator<br>(Umeclidinium/<br>Vilanterol) |
|-----------------------------------------------|--------------------------------------------|------------------------------------------------------------|---------|-------------------------------------------------------|
| Change from<br>Baseline in<br>Trough FEV1 (L) | 0.202 (vs.<br>Placebo,<br>p<0.0001)        | 0.182 - 0.245<br>(across doses<br>vs. Placebo,<br>p<0.001) | -       | -0.046 (vs.<br>Navafenterol,<br>p=0.075)              |
| Change from<br>Baseline in Peak<br>FEV1 (L)   | 0.388 (vs.<br>Placebo,<br>p<0.0001)        | 0.191 - 0.293<br>(weighted mean<br>0-6h vs.<br>Placebo)    | -       | 0.326 (vs.<br>Placebo,<br>p<0.0001)                   |

**Symptom Improvement** 

| Symptom<br>Score                              | -<br>Navafenterol<br>600 μg (Phase<br>2a)[1][2] | Batefenterol | Placebo | Active<br>Comparator<br>(Umeclidinium/<br>Vilanterol) |
|-----------------------------------------------|-------------------------------------------------|--------------|---------|-------------------------------------------------------|
| COPD<br>Assessment Tool<br>(CAT)              | Significant improvement (p<0.005 vs. Placebo)   | Not Reported | -       | Significant improvement (p<0.005 vs. Placebo)         |
| Breathlessness, Cough and Sputum Scale (BCSS) | Significant improvement (p<0.005 vs. Placebo)   | Not Reported | -       | Significant improvement (p<0.005 vs. Placebo)         |

## **Safety and Tolerability**

Both navafenterol and batefenterol were generally well-tolerated in their respective Phase 2 trials. The following table summarizes the key safety findings.



| Safety<br>Endpoint                        | Navafenterol<br>600 µg (Phase<br>2a)[1]                                       | Batefenterol<br>(37.5-600 µg)<br>(Phase 2b)[3]                                         | Placebo                                       | Active<br>Comparator<br>(Umeclidinium/<br>Vilanterol) |
|-------------------------------------------|-------------------------------------------------------------------------------|----------------------------------------------------------------------------------------|-----------------------------------------------|-------------------------------------------------------|
| Patients with any<br>Adverse Event<br>(%) | 55.7                                                                          | 22 - 61 (dose-<br>dependent)                                                           | 51.5                                          | 55.1                                                  |
| Most Common<br>Adverse Events             | Not specified in detail, reported as similar to placebo and active comparator | Cough,<br>Nasopharyngitis,<br>Dysgeusia                                                | Not specified in<br>detail                    | Not specified in<br>detail                            |
| Serious Adverse<br>Events                 | None reported                                                                 | Hypertensive<br>crisis, Panic<br>attack (1 patient,<br>not considered<br>drug-related) | Vestibular<br>neuronitis,<br>Humerus fracture | Tooth abscess,<br>Acute coronary<br>syndrome          |

# Mechanism of Action: A Dual Approach to Bronchodilation

Navafenterol functions as a MABA, combining the actions of a muscarinic antagonist and a  $\beta$ 2-adrenergic agonist in a single molecule. This dual mechanism targets two key pathways in the pathophysiology of COPD to induce bronchodilation.





Click to download full resolution via product page

Caption: Dual signaling pathway of Navafenterol.

## Experimental Protocols Phase 2a Trial of Navafenterol (NCT03645434)[1][2]

This was a randomized, double-blind, double-dummy, three-way crossover study. 73 patients with moderate-to-severe COPD received 14 days of treatment with inhaled navafenterol 600  $\mu$ g once daily, placebo, and umeclidinium/vilanterol (62.5/25  $\mu$ g) once daily. There was a 14-21 day washout period between each treatment period.

- Primary Endpoint: Change from baseline in trough FEV1 on day 15. Spirometry was
  performed at screening, on day 1 (pre-dose and at various time points post-dose), and on
  day 15 (pre-dose).
- Secondary Endpoints:
  - Peak FEV1: Assessed on day 1 and day 14.
  - COPD Assessment Tool (CAT): A patient-completed questionnaire consisting of 8 items,
     each scored on a 6-point scale (0-5). The total score ranges from 0-40, with higher scores







indicating a greater impact of COPD on the patient's life. Administered at screening and on day 15.

 Breathlessness, Cough and Sputum Scale (BCSS): A 3-item patient-reported outcome measure where each symptom is rated on a 5-point scale (0-4). The total score ranges from 0-12, with higher scores indicating greater symptom severity. Assessed daily.





Click to download full resolution via product page

Caption: Navafenterol Phase 2a trial workflow.



### Phase 2b Trial of Batefenterol[3][4]

This was a randomized, double-blind, placebo-controlled, parallel-group, dose-ranging study. Patients with moderate-to-severe COPD were randomized to receive one of five doses of batefenterol (37.5, 75, 150, 300, or 600  $\mu$ g), placebo, or umeclidinium/vilanterol (62.5/25  $\mu$ g) once daily for 28 days.

- Primary Endpoint: Change from baseline in weighted mean FEV1 over 0-6 hours post-dose on day 28.
- Secondary Endpoint: Change from baseline in trough FEV1 on day 28.

#### Conclusion

Phase 2 data demonstrate that **navafenterol saccharinate** is an effective and well-tolerated bronchodilator in patients with moderate-to-severe COPD. Its efficacy in improving lung function and patient-reported symptoms is comparable to the established combination therapy of umeclidinium/vilanterol. The safety profile of navafenterol was similar to that of placebo and the active comparator.

When compared to another MABA, batefenterol, both molecules show significant improvements in lung function versus placebo. A direct comparison is challenging due to differences in trial design and the endpoints assessed. However, both drugs represent a promising new class of single-molecule therapies for COPD. Further Phase 3 studies will be crucial to fully establish the long-term efficacy, safety, and clinical utility of navafenterol in the management of COPD.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

• 1. The novel bronchodilator navafenterol: a phase 2a, multicentre, randomised, double-blind, placebo-controlled crossover trial in COPD - PMC [pmc.ncbi.nlm.nih.gov]



- 2. The novel bronchodilator navafenterol: a phase 2a, multicentre, randomised, double-blind, placebo-controlled crossover trial in COPD PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Randomized dose-finding study of batefenterol via dry powder inhaler in patients with COPD PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Randomized dose-finding study of batefenterol via dry powder inhaler in patients with COPD PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Navafenterol Saccharinate in Phase 2 Trials: A Comparative Analysis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b605785#navafenterol-saccharinate-efficacy-and-safety-in-phase-2-trials]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com